molecular formula C15H14F2N2O3 B10957846 N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10957846
M. Wt: 308.28 g/mol
InChI Key: BHAMUJOVBYKIFP-UHFFFAOYSA-N
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Description

N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound features a benzamide core substituted with difluoromethoxy and methoxy groups, along with a cyanocyclopentene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanocyclopentene moiety: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile compound under acidic or basic conditions.

    Introduction of the benzamide core: The cyanocyclopentene intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alcohols, amines.

Major Products Formed

    Oxidized derivatives: Carboxylic acids, ketones.

    Reduced derivatives: Amines, alcohols.

    Substituted derivatives: Various functionalized benzamides.

Scientific Research Applications

N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanocyclopent-1-en-1-yl)acetamide
  • N-(2-cyanocyclopent-1-en-1-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
  • N-(2-cyanocyclopent-1-en-1-yl)-N-(isobutyryloxy)isobutyramide

Uniqueness

N-(2-cyanocyclopent-1-en-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoromethoxy and methoxy groups, along with the cyanocyclopentene moiety, provides a versatile platform for further chemical modifications and the development of new compounds with tailored properties.

Properties

Molecular Formula

C15H14F2N2O3

Molecular Weight

308.28 g/mol

IUPAC Name

N-(2-cyanocyclopenten-1-yl)-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C15H14F2N2O3/c1-21-13-7-9(5-6-12(13)22-15(16)17)14(20)19-11-4-2-3-10(11)8-18/h5-7,15H,2-4H2,1H3,(H,19,20)

InChI Key

BHAMUJOVBYKIFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(CCC2)C#N)OC(F)F

Origin of Product

United States

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